molecular formula C8H4ClNS3 B14204115 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-83-0

5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14204115
CAS No.: 918503-83-0
M. Wt: 245.8 g/mol
InChI Key: IVNVTCBLTHQCFA-UHFFFAOYSA-N
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Description

5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloropyridine-2-thiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromopyridin-2-yl)-3H-1,2-dithiole-3-thione
  • 5-(4-Fluoropyridin-2-yl)-3H-1,2-dithiole-3-thione
  • 5-(4-Methylpyridin-2-yl)-3H-1,2-dithiole-3-thione

Uniqueness

5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of the chlorine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives with potential biological activities. This makes it a versatile compound in medicinal chemistry and chemical biology .

Properties

CAS No.

918503-83-0

Molecular Formula

C8H4ClNS3

Molecular Weight

245.8 g/mol

IUPAC Name

5-(4-chloropyridin-2-yl)dithiole-3-thione

InChI

InChI=1S/C8H4ClNS3/c9-5-1-2-10-6(3-5)7-4-8(11)13-12-7/h1-4H

InChI Key

IVNVTCBLTHQCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=CC(=S)SS2

Origin of Product

United States

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